molecular formula C10H9O4P.2Na B213140 Sodium naphthalen-2-yl phosphate CAS No. 31681-98-8

Sodium naphthalen-2-yl phosphate

Cat. No.: B213140
CAS No.: 31681-98-8
M. Wt: 269.12 g/mol
InChI Key: HZCLXKFIXXQHKE-UHFFFAOYSA-M
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Description

Sodium naphthalen-2-yl phosphate is a useful research compound. Its molecular formula is C10H9O4P.2Na and its molecular weight is 269.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium naphthalen-2-yl phosphate (C10H7Na2O4P) is a chemical compound that has garnered attention for its biochemical properties and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a sodium salt of naphthalen-2-yl phosphate. It is soluble in water, which suggests good bioavailability and ease of use in biochemical assays. The structure features a naphthalene ring substituted with a phosphate group, which is critical for its interaction with biological molecules.

Target Enzymes

The primary biological activity of this compound involves its role as a substrate for phosphatases, specifically:

  • Acid Phosphatase (ACP)
  • Tissue Non-Specific Alkaline Phosphatase (TNAP)

These enzymes catalyze the hydrolysis of the compound, leading to the release of naphthol, which can then participate in further biochemical reactions.

Mode of Action

The hydrolysis process involves the binding of this compound to the active site of phosphatases. Upon dephosphorylation, it releases naphthol, which subsequently reacts with diazonium salts to form colored azo-dyes. This reaction is utilized in various assays to visualize and quantify enzyme activities, making it a valuable tool in biochemical research.

Cellular Impact

This compound influences several cellular processes through its interaction with phosphatases. It modulates cell signaling pathways by altering the phosphorylation states of proteins, which can affect gene expression and cellular metabolism.

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Serve effectively as substrates for phosphatases without adverse effects.
  • High Doses : May exhibit toxic effects, inhibiting enzyme activity and disrupting cellular processes.

Research Applications

This compound has several applications in scientific research:

  • Histochemistry : Used to demonstrate phosphatase activities in tissue sections.
  • Diagnostic Assays : Employed in diagnostic kits for detecting phosphatase activity in clinical samples.
  • Biological Research : Utilized in studies involving enzyme kinetics and localization of phosphatase activity.

Stability and Environmental Factors

The stability of this compound can be influenced by environmental factors such as pH and temperature. Long-term studies have shown that proper storage conditions are essential for maintaining its effectiveness as a substrate for phosphatases.

Toxicity Evaluation

A study evaluated the toxicity potential of related compounds, highlighting that high doses could lead to significant physiological changes, including alterations in enzyme levels such as alkaline phosphatase (ALP) and bilirubin levels . While specific toxicity data for this compound is limited, insights from related compounds suggest that careful dosage management is crucial.

Comparative Analysis Table

Property/AspectThis compoundRelated Compounds
SolubilityHighVaries
Primary TargetsACP, TNAPVarious phosphatases
Biological RoleSubstrate for phosphatasesSubstrates/enzyme inhibitors
Toxicity ProfileLimited data availableEvaluated in related studies
ApplicationsHistochemistry, diagnosticsSimilar applications

Properties

IUPAC Name

disodium;naphthalen-2-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O4P.2Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCLXKFIXXQHKE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31681-98-8
Record name 2-Naphthalenol, 2-(dihydrogen phosphate), sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2-naphthyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the purpose of adding 2-Naphthyl phosphate disodium salt to MacConkey Agar?

A1: The addition of 2-Naphthyl phosphate disodium salt to MCA allows for the simultaneous observation of both lactose fermentation and phosphatase activity in bacteria. [] This modification helps differentiate between lactose-fermenting and non-fermenting bacteria and distinguish Enterobacteriaceae from other non-fermentable bacteria based on colony color on the primary culture plates. [] This simplifies the identification process and reduces the time needed for accurate bacterial identification. []

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